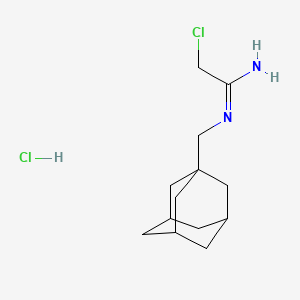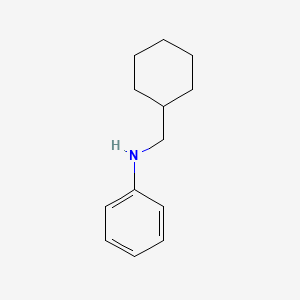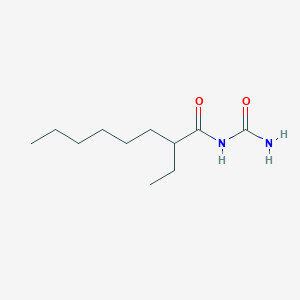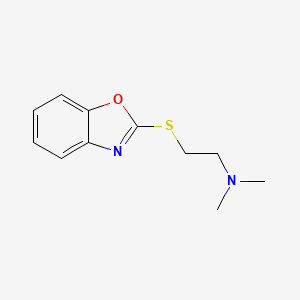
(Z)-N'-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₆H₂₄Cl₂N₂
IUPAC Name: (Z)-N’-(adamantan-1-ylmethyl)-2-chloroacetimidamide hydrochloride
The compound contains an adamantane moiety, which is a cage-like hydrocarbon structure derived from adamantane. The “Z” in the name indicates the stereochemistry of the double bond.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Adamantane Derivatization
- Start with commercially available adamantane or its derivatives.
- Introduce the chloroacetimidoyl group via reaction with chloroacetyl chloride or chloroacetimidoyl chloride.
- Isolate the intermediate and convert it to the hydrochloride salt.
-
Hydrochlorination of Imine
- Begin with an imine (formed by reacting an amine with chloroacetyl chloride).
- Hydrochlorinate the imine using HCl gas or a hydrochloric acid solution.
- The resulting compound is the hydrochloride salt.
Industrial Production
The industrial-scale production of this compound typically involves optimized synthetic routes, purification steps, and quality control measures.
Chemical Reactions Analysis
Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions may occur at the chloroacetimidoyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chloroacetimidoyl group.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with adamantane or imidoyl moieties may share some similarities. Notable related compounds include:
- Adamantane itself
- Other imidoyl derivatives
Properties
CAS No. |
22545-59-1 |
|---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N'-(1-adamantylmethyl)-2-chloroethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H21ClN2.ClH/c14-7-12(15)16-8-13-4-9-1-10(5-13)3-11(2-9)6-13;/h9-11H,1-8H2,(H2,15,16);1H |
InChI Key |
FHUZLMPCRVNWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)






![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)

![N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B12006265.png)

